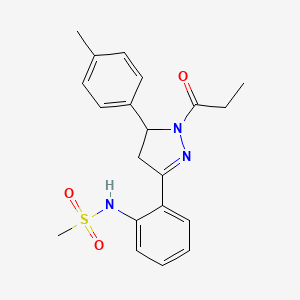

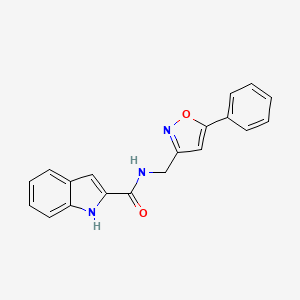

N-((5-phenylisoxazol-3-yl)methyl)-1H-indole-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

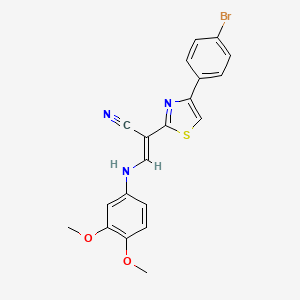

“N-((5-phenylisoxazol-3-yl)methyl)-1H-indole-2-carboxamide” is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .

Synthesis Analysis

In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies. Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . The particular disadvantages associated with metal-catalyzed reactions are high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures . In view of these drawbacks, it is always imperative to develop alternate metal-free synthetic routes .Molecular Structure Analysis

The molecular formula of “N-((5-phenylisoxazol-3-yl)methyl)-1H-indole-2-carboxamide” is C11H12N2O . The InChI code is 1S/C11H12N2O/c1-12-8-10-7-11(14-13-10)9-5-3-2-4-6-9/h2-7,12H,8H2,1H3 .Chemical Reactions Analysis

The synthesis of isoxazole derivatives involves a variety of chemical reactions. For instance, the synthesized (E)-N-(arylethenesulfonyl)thiophene-2-carboxamide was reacted with araldoxime in the presence of CTAB and iodosobenzene in water medium at ambient temperature, which furnished N-((5-aryl-3-phenyl-4,5-dihydroisoxazol-4-yl)sulfonyl)thiophene-2-carboxamide .Physical And Chemical Properties Analysis

The molecular weight of “N-((5-phenylisoxazol-3-yl)methyl)-1H-indole-2-carboxamide” is 188.23 .科学的研究の応用

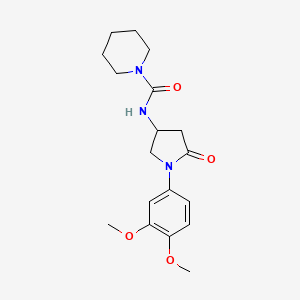

Role in Alkaloid Synthesis

Indole derivatives, such as the compound , are prevalent moieties present in selected alkaloids . They play a significant role in cell biology and have attracted increasing attention in recent years for their application as biologically active compounds for the treatment of various disorders .

Antiviral Properties

Indole derivatives have shown potential as antiviral agents. For instance, certain derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . Although specific studies on “N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide” are not available, it’s plausible that it may also possess antiviral properties due to its indole structure.

Anti-inflammatory Activity

Indole derivatives have been found to possess anti-inflammatory properties . This suggests that “N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide” could potentially be used in the treatment of inflammatory conditions.

Anticancer Potential

Indole derivatives have been studied for their potential anticancer properties . They have been found to inhibit the growth of cancer cells, suggesting that “N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide” could potentially be used in cancer treatment.

Antioxidant Activity

Indole derivatives have been found to possess antioxidant properties . This suggests that “N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide” could potentially be used to combat oxidative stress in the body.

Antimicrobial Properties

Indole derivatives have been found to possess antimicrobial properties . This suggests that “N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide” could potentially be used in the treatment of microbial infections.

将来の方向性

Isoxazole and its derivatives have been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . Therefore, it is of prime importance that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

作用機序

Target of Action

Oxazole derivatives, which this compound is a part of, have been known to interact with a wide range of biological targets due to their heterocyclic nature .

Mode of Action

Oxazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Oxazole derivatives have been associated with a wide spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Oxazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

特性

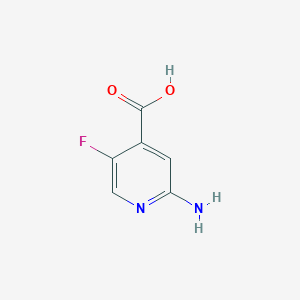

IUPAC Name |

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2/c23-19(17-10-14-8-4-5-9-16(14)21-17)20-12-15-11-18(24-22-15)13-6-2-1-3-7-13/h1-11,21H,12H2,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUNUNKMRCJZQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC4=CC=CC=C4N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-phenylisoxazol-3-yl)methyl)-1H-indole-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-2-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2354647.png)

![(2E)-3-[4-Chloro-2-(2-ethoxy-2-oxoethoxy)phenyl]acrylic acid](/img/structure/B2354652.png)

![3-Methyl-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-7-(2-phenylethyl)purine-2,6-dione](/img/structure/B2354655.png)

![3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(3,5-dimethylpyrazol-1-yl)-5,6-dimethylpyrimidin-4-one](/img/structure/B2354664.png)